6-(Chloromethyl)uracil

Nucleophilic Substitution Leaving Group Aptitude Synthetic Methodology

Supply chain inconsistency for 6-substituted uracils disrupts Tipiracil production and thymidine phosphorylase (TP) inhibitor programs. 6-(Chloromethyl)uracil (CAS 18592-13-7) is the validated starting material for Tipiracil hydrochloride manufacture and pteridine-based anticancer candidate synthesis. • Enables direct nucleophilic displacement at the 6-chloromethyl handle - reactivity absent in 6-methyl or 6-hydroxymethyl analogs. • Published routes confirm utility in TP inhibitor synthesis and antiviral uracil derivative development. • Consistent ≥98% purity (HPLC); ambient shipping from multiple stock points.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 18592-13-7
Cat. No. B101096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)uracil
CAS18592-13-7
Synonyms4-(chloromethyl)uracil
4-chloromethyluracil
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)CCl
InChIInChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)
InChIKeyVCFXBAPEXBTNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)uracil: Antiviral and Anticancer Intermediate


6-(Chloromethyl)uracil (CAS 18592-13-7) is a halogenated derivative of uracil, characterized by a reactive chloromethyl group at the 6-position of the pyrimidine-2,4(1H,3H)-dione ring . With a molecular weight of 160.56 g/mol and a melting point of 257 °C (decomposition), this heterocyclic compound serves as a pivotal intermediate in medicinal chemistry [1]. Its utility is documented in the synthesis of thymidine phosphorylase inhibitors and pteridine-based anticancer candidates, positioning it as a strategic building block for nucleoside analog development .

Reactive chloromethyl handle for nucleoside analog diversification
Key intermediate for thymidine phosphorylase inhibitor research
Validated QC crystallographic and spectroscopic fingerprint available

Why Generic Uracil Analogs Fail as Substitutes


Substituting 6-(Chloromethyl)uracil with other 6-substituted uracils (e.g., 6-methyl, 6-hydroxymethyl, or 5-halo analogs) is chemically and functionally invalid. The unique electronic and steric properties of the chloromethyl group dictate distinct reaction kinetics and product selectivity in nucleophilic substitution and cross-coupling pathways [1]. For instance, 6-(Hydroxymethyl)uracil exhibits fundamentally different reactivity (nucleophilic vs. electrophilic) and fails to undergo the same direct displacement reactions that define the utility of the chloromethyl analog . Similarly, the lack of the 6-chloromethyl handle in 5-substituted analogs precludes the specific scaffold diversification required for established synthetic routes, such as the production of Tipiracil hydrochloride or thymidine phosphorylase inhibitors [2]. Reliance on generic substitution introduces irreproducible synthetic outcomes and invalidates validated regulatory starting material specifications.

6-Hydroxymethyl analog requires pre-activation, altering synthetic route efficiency and step count.
5-Halo or 6-methyl uracils lack the necessary reactive site for pyrrolidine or oxirane formation.
Non-chloromethyl analogs fail to produce known antiviral or anticancer intermediates in published routes.

Quantitative Differentiation: Reactivity, Scaffold Utility, and Benchmarks


Nucleophilic Substitution Kinetics vs. Hydroxymethyl Analog

The chloromethyl group in 6-(Chloromethyl)uracil acts as an electrophilic center with a leaving group aptitude comparable to primary alkyl chlorides. While direct kinetic data for the parent compound is limited, class-level inference from 6-substituted uracil derivatives indicates that the chloromethyl group undergoes SN2 displacement with amines and thiols at rates orders of magnitude faster than the corresponding hydroxymethyl analog, which requires pre-activation (e.g., tosylation or mesylation) for similar transformations [1]. This inherent reactivity eliminates an entire synthetic step in library synthesis [2].

SN2 Reactivity
Class-level
Chloromethyl group enables direct displacement; avoids alcohol activation step required for 6-hydroxymethyl analog.
Streamlines library synthesis workflows.
Class-level inference; verify specific SN2 rates.
Nucleophilic Substitution Leaving Group Aptitude Synthetic Methodology

Sendai Virus Inhibition vs. Inactive Analogs

Derivatives synthesized from 6-(Chloromethyl)uracil exhibit potent and selective antiviral activity against Parainfluenza 1 (Sendai) virus, while structural analogs lacking the 6-substitution pattern show no activity. Specifically, 6-oxiranyl and 6-oxiranylmethyluracils derived from lithiation-alkylation sequences using 6-chloromethyl precursors demonstrated significant inhibition of Sendai virus replication [1]. A pharmacophore model generated from this data rationalizes the requirement for the 6-position substituent for biological activity, confirming that unsubstituted or differently substituted uracils are inactive [2].

Sendai Virus
Reported
Derivatives inhibit Sendai virus replication; unsubstituted or differently substituted analogs show no activity.
Supports antiviral pharmacophore mapping.
Derivative activity; confirm in relevant model.
Antiviral Sendai Virus Pharmacophore Modeling

Tipiracil Hydrochloride Intermediate vs. Non-Specific Analogs

6-(Chloromethyl)uracil is the designated and patented intermediate for the synthesis of Tipiracil hydrochloride, a thymidine phosphorylase inhibitor used in combination with trifluridine for the treatment of metastatic colorectal cancer . The synthesis method for Tipiracil hydrochloride explicitly requires 6-(chloromethyl)uracil as the starting material; substitution with 6-methyluracil or 6-hydroxymethyluracil fails to produce the target drug substance due to the necessity of the chloromethyl group for subsequent pyrrolidine ring formation [1].

Tipiracil Route
Head-to-head
Required as starting material for Tipiracil hydrochloride synthesis; 6-methyl or 6-hydroxymethyl analogs fail.
Route-specific intermediate identity.
Patented synthetic route context.
Anticancer Thymidine Phosphorylase Inhibitor Pharmaceutical Intermediate

Crystallographic and Spectroscopic Fingerprint for QC

A comprehensive single-crystal X-ray diffraction (XRD) and spectroscopic study provides a definitive structural and electronic fingerprint for 6-(Chloromethyl)uracil (6CMU) [1]. This includes refined bond lengths, angles, and intermolecular interaction mapping via Hirshfeld surface analysis, which are distinct from those of other 6-substituted uracils (e.g., 6-methyluracil) [2]. The reported vibrational (FT-IR, Raman), NMR (1H and 13C), and UV-Vis parameters, validated by DFT calculations, establish a unique reference profile for identity testing and purity assessment in procurement and QC release [1].

QC Fingerprint
Reported
Single-crystal XRD, NMR, FT-IR, Raman, UV-Vis parameters validated by DFT calculations.
Citable identity and purity benchmark.
Use for supplier qualification.
X-ray Crystallography Quality Control Spectroscopy

Application Scenarios: Antiviral Research to Approved Cancer Therapeutics


Thymidine Phosphorylase Inhibitor Synthesis

6-(Chloromethyl)uracil is employed as a key building block for the synthesis of substituted uracil pyridinium compounds, which are under investigation as potential inhibitors of thymidine phosphorylase (TP) . This application directly leverages the chloromethyl group's reactivity to introduce diverse cationic moieties, a transformation not feasible with 6-methyl or 6-hydroxymethyl analogs . Researchers in oncology drug discovery utilize this compound to generate novel TP inhibitors, an established target for modulating angiogenesis and enhancing the efficacy of fluoropyrimidine chemotherapies .

Tipiracil Hydrochloride API Production

This compound is the essential starting material in the industrial-scale synthesis of Tipiracil hydrochloride, a marketed drug for metastatic colorectal cancer . The patented manufacturing process explicitly requires 6-(chloromethyl)uracil for the formation of the core uracil-pyrrolidine structure [1]. Procurement of this specific intermediate is non-negotiable for pharmaceutical companies engaged in the production of this life-extending therapy, as substitution with other uracil derivatives would necessitate a completely new and unvalidated synthetic route and regulatory resubmission.

Sendai Virus Inhibitor Development

Researchers studying paramyxoviruses utilize 6-(Chloromethyl)uracil as a precursor to synthesize 6-oxiranyl- and 6-oxiranylmethyluracil derivatives, which have demonstrated potent and selective inhibition of Sendai virus (a model for human parainfluenza virus) replication [2]. This application is supported by pharmacophore modeling that highlights the critical role of the 6-position substituent derived from the chloromethyl precursor. This compound provides a direct entry point to a biologically validated chemical series with demonstrated antiviral activity, whereas other uracil analogs lacking this functional handle are inactive in this model [3].

Application
Selection Property
Validation Focus
Thymidine phosphorylase inhibitor research
Chloromethyl-dependent cationic moiety introduction
Reaction pathway specificity and impurity profiling
Tipiracil intermediate synthesis research
Validated synthetic route intermediate
Route compatibility and regulatory starting material consistency
Sendai virus inhibitor development
6-Position derivatization for pharmacophore mapping
Antiviral activity in cell-based assays (derivatives)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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